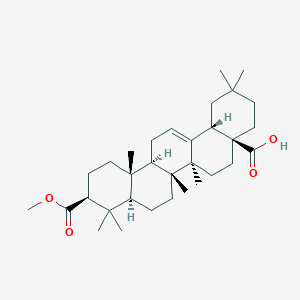
3 beta-O-acetyloleanolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3 beta-O-acetyloleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid. It is isolated from the seeds of Vigna sinensis K. and is known for its various biological activities, including anti-cancer and anti-angiogenesis properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
3 beta-O-acetyloleanolic acid can be synthesized through several methods. One common synthetic route involves the acetylation of oleanolic acid. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete acetylation. Industrial production methods may involve the extraction of oleanolic acid from plant sources followed by chemical modification to obtain this compound .
Chemical Reactions Analysis
3 beta-O-acetyloleanolic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions, particularly at the acetoxy group.
Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield oleanolic acid.
Scientific Research Applications
3 beta-O-acetyloleanolic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit angiogenesis
Medicine: Research has shown its potential as an anti-cancer agent, particularly in colon carcinoma and oral cancer
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3 beta-O-acetyloleanolic acid involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Anti-Angiogenesis: It inhibits vascular endothelial growth factor (VEGF)-induced lymphangiogenesis, thereby preventing tumor growth and metastasis.
Anti-Inflammatory: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
3 beta-O-acetyloleanolic acid is structurally similar to other pentacyclic triterpenoids such as oleanolic acid and ursolic acid . it exhibits unique biological activities that distinguish it from these compounds:
Oleanolic Acid: While both compounds have anti-cancer properties, this compound has shown higher potency in inducing apoptosis and inhibiting angiogenesis.
Ursolic Acid: Similar to oleanolic acid, ursolic acid also has anti-inflammatory and anti-cancer activities.
Similar Compounds
- Oleanolic Acid
- Ursolic Acid
- Cucurbitacin B
These compounds share structural similarities and exhibit comparable biological activities, making them valuable in various scientific research applications .
properties
Molecular Formula |
C32H50O4 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-10-methoxycarbonyl-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-27(2)15-17-32(26(34)35)18-16-30(6)20(22(32)19-27)9-10-24-29(5)13-11-21(25(33)36-8)28(3,4)23(29)12-14-31(24,30)7/h9,21-24H,10-19H2,1-8H3,(H,34,35)/t21-,22+,23+,24-,29+,30-,31-,32+/m1/s1 |
InChI Key |
HDWYAPCZHCDUNP-JVZQWSIASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)C(=O)OC)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




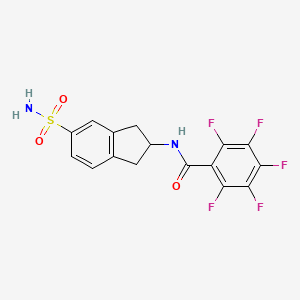
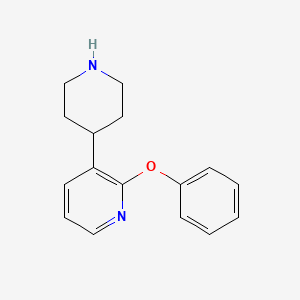

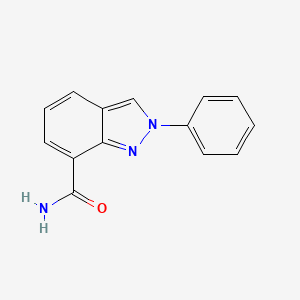
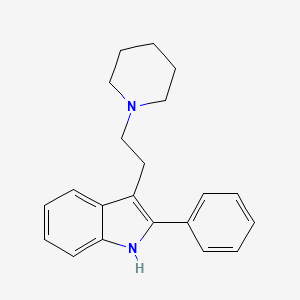
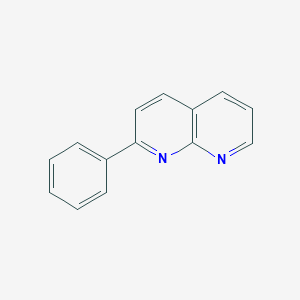
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)
![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
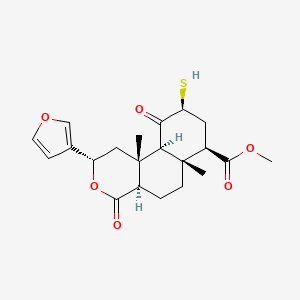
![2-thiomorpholino-4H-benzo[h]chromen-4-one](/img/structure/B10842121.png)